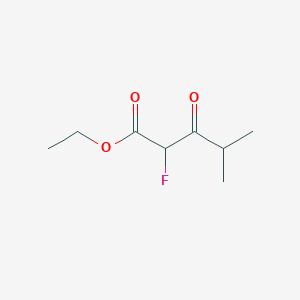

Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Description

Ethyl 2-fluoro-4-methyl-3-oxopentanoate (C₁₀H₁₄O₅, MW 214.22) is a fluorinated β-keto ester with a fluorine atom at the 2-position and a methyl group at the 4-position of the pentanoate backbone . Its synthesis involves fluorination of ethyl 4-methyl-3-oxopentanoate using Selectfluor, yielding a colorless oil with 70% efficiency . Key spectral data include:

- ¹H NMR: δ 5.21 (d, J = 49.5 Hz, 1H, CH-F), 4.30 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₃) .

- ¹⁹F NMR: δ -195.1 (d, J = 49.4 Hz), confirming the fluorine environment .

This compound is utilized in palladium-catalyzed allylic alkylation reactions to synthesize complex fluorinated molecules, highlighting its role in medicinal and organic chemistry .

Properties

Molecular Formula |

C8H13FO3 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

ethyl 2-fluoro-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

CMNJNHWHNXWRRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(C)C)F |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation Approach Using Ethyl 2-fluoropropionate and Ethyl Acetate

A well-documented and effective method for synthesizing this compound involves a base-catalyzed Claisen condensation reaction between ethyl 2-fluoropropionate and ethyl acetate. This method is described in US Patent 6,593,488 B1 and related literature.

Procedure Summary:

- Sodium hydride (NaH) is suspended in tetrahydrofuran (THF) as the base.

- A mixed solution of ethyl 2-fluoropropionate and ethyl acetate is added dropwise to the NaH suspension under controlled temperature conditions (typically 35–45 °C).

- The mixture is heated for several hours (2–6 hours depending on scale).

- After completion, the reaction is quenched with 1 N hydrochloric acid and the organic layer is separated.

- The product is isolated by concentration under reduced pressure and purified by vacuum distillation.

Typical Yields and Conditions:

| Starting Materials | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Boiling Point (°C/mmHg) | Mass Spec (CI-MS m/e) |

|---|---|---|---|---|---|---|---|

| Ethyl 2-fluoropropionate + Ethyl acetate | Sodium hydride | Tetrahydrofuran | 40–45 | 2 hours | 72 | 82–83 / 17–18 | 177 (m+1) |

This method produces this compound with a yield of approximately 72% and a boiling point in the range of 82 to 83 °C at reduced pressure.

Alternative Ester Variants and Scale-Up

Similar condensation reactions have been reported with methyl and butyl esters, producing methyl 4-fluoro-3-oxopentanoate and butyl 4-fluoro-3-oxopentanoate, respectively, using analogous conditions but differing slightly in reaction time and temperature. These variants confirm the robustness of the Claisen condensation approach for synthesizing fluorinated β-ketoesters.

One-Pot Fluorination of β-Ketoesters Using Selectfluor™

Another synthetic route involves the direct fluorination of β-ketoesters such as ethyl acetoacetate or tert-butyl acetoacetate using Selectfluor™, a commercially available electrophilic fluorinating agent.

Procedure Summary:

- The β-ketoester is dissolved in acetonitrile (CH3CN).

- Selectfluor™ is added in a stoichiometric amount.

- The reaction mixture is stirred at elevated temperature (around 100 °C) for 2 hours.

- Solvent removal by rotary evaporation yields crude fluorinated β-ketoester.

- Purification is performed by silica gel chromatography.

This method yields tert-butyl 2-fluoro-3-oxobutanoate with high efficiency (~91% yield), and similar protocols can be adapted for ethyl esters.

Reaction Monitoring and Characterization

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are used to confirm the structure and purity of the synthesized compound. Chemical shifts and coupling constants provide detailed information on the fluorine substitution and ketoester framework.

- Mass Spectrometry: CI-MS or EI-MS confirm molecular weight and fragmentation patterns.

- Gas Chromatography: Used for reaction monitoring and yield determination.

- Melting and Boiling Points: Physical constants are recorded for characterization and purity assessment.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Claisen Condensation | Ethyl 2-fluoropropionate + Ethyl acetate | Sodium hydride, THF | 40–45 °C, 2 h | 72 | Vacuum distillation | Scalable, moderate temperature |

| Direct Fluorination with Selectfluor™ | Ethyl acetoacetate or tert-butyl acetoacetate | Selectfluor™, CH3CN | 100 °C, 2 h | ~90 | Silica gel chromatography | High yield, one-pot fluorination |

| Variants with methyl/butyl esters | Methyl or butyl 2-fluoropropionate + corresponding acetate esters | Sodium hydride, THF | 35–60 °C, 5–6 h | 62–84 | Vacuum distillation | Yields vary with ester type and conditions |

Research Findings and Notes

- The Claisen condensation method is versatile and widely used for preparing fluorinated β-ketoesters, including this compound. It allows for control over substitution patterns by selecting appropriate esters.

- The use of sodium hydride as a strong base in THF is critical for enolate formation and subsequent condensation.

- The fluorine atom at the 2-position significantly influences the reactivity and stability of the intermediate enolate species.

- Direct electrophilic fluorination using Selectfluor™ offers a streamlined alternative but may require optimization for ethyl esters specifically.

- Analytical data such as NMR and mass spectra are essential to confirm the regioselectivity and purity of the product.

- Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Ester Group Influence: Ethyl esters (e.g., this compound) exhibit higher lipophilicity compared to methyl esters (e.g., Methyl 2-fluoro-3-oxopentanoate), impacting solubility in organic solvents .

- Fluorination Position: Fluorine at the 2-position (target compound) enhances electrophilicity at the β-keto group, facilitating nucleophilic reactions. In contrast, 4,4-difluoro substitution (Ethyl 4,4-difluoro-3-oxobutanoate) reduces conformational flexibility .

Key Differences :

- Catalytic Utility: this compound’s branched structure and fluorine position make it superior in asymmetric synthesis compared to linear analogs like Diethyl 2,2-difluoropentanedioate .

- Biological Relevance: While Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate may mimic intermediates in pyrimidine biosynthesis (similar to NSC 368390’s mechanism ), the target compound’s β-keto-ester moiety is more versatile in forming carbon-carbon bonds .

Biological Activity

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a fluoro group and a keto moiety. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with an average mass of approximately 162.16 g/mol. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its pharmaceutical applications .

The biological activity of this compound can be attributed to:

- Fluoro Group : Increases the compound's reactivity, allowing it to interact more effectively with enzymes and receptors.

- Keto Group : Capable of forming hydrogen bonds with biomolecules, influencing their activity and function .

These interactions can lead to alterations in biochemical pathways, making it a potential candidate for various therapeutic applications.

Applications in Drug Synthesis

This compound serves as an intermediate in the synthesis of several biologically active compounds, including antifungal agents like Voriconazole. Its role in pharmaceutical chemistry highlights its importance as a building block for developing new chemical entities .

Table 1: Applications of this compound

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Chemistry | Intermediate for Voriconazole synthesis |

| Organic Synthesis | Building block for biologically active compounds |

| Agrochemicals | Synthesis of insecticides and fungicides |

Case Studies and Research Findings

Recent studies have demonstrated varying degrees of biological activity associated with derivatives of this compound. For instance:

- Antifungal Activity : Research indicates that modifications of this compound can enhance its antifungal properties, making it a valuable candidate in treating fungal infections .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which is pivotal in drug design and development .

- Synthesis Efficiency : A study highlighted a "one-pot" synthesis method utilizing this compound to produce key intermediates efficiently, showcasing its utility in streamlining pharmaceutical production processes .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 3-oxopentanoate | Lacks fluoro group | Lower reactivity |

| Methyl 3-fluoro-4-methyl-2-oxopentanoate | Different ester group | Varying biological effects |

Q & A

Q. What are the established synthetic routes for Ethyl 2-fluoro-4-methyl-3-oxopentanoate, and how do reaction conditions influence yield?

The compound can be synthesized via fluorination of a β-ketoester precursor or through Claisen condensation derivatives. For example, fluorination of ethyl 4-methyl-3-oxopentanoate using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions typically yields the target compound. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) significantly affect fluorination efficiency . Control experiments with varying equivalents of fluorinating agents are recommended to optimize yield.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar β-ketoesters?

- 19F NMR : A singlet near δ -120 to -150 ppm confirms the fluorine atom’s presence.

- 1H NMR : The keto-enol tautomerism generates split signals for α-protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (keto) differentiate it from non-fluorinated analogs.

- HRMS : Exact mass matching C₈H₁₃FO₃ (MW: 188.08) with isotopic peaks for fluorine .

Q. What are the stability considerations for storing this compound, given its functional groups?

The compound is sensitive to moisture (hydrolysis of the ester and keto groups) and UV light (radical degradation). Store under inert gas (N₂/Ar) at -20°C in amber vials. Purity checks via GC-MS every 3–6 months are advised to detect degradation products like 2-fluoro-4-methylpentanedioic acid .

Q. Does the compound exhibit keto-enol tautomerism, and how does fluorine substitution affect this equilibrium?

Fluorine’s electron-withdrawing effect stabilizes the keto form, shifting the equilibrium away from enol tautomers compared to non-fluorinated analogs (e.g., ethyl acetoacetate). NMR titration experiments in DMSO-d₆ can quantify the enol content by monitoring proton exchange rates .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., PCM for THF) and fluorine’s inductive effects lower the LUMO energy, increasing electrophilicity. Compare computed activation energies with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated β-ketoesters across literature sources?

- Methodological audit : Compare purity of starting materials (e.g., via HPLC in vs. supplier-grade reagents).

- In situ monitoring : Use ReactIR to track intermediate formation and side reactions.

- Statistical DOE : Design experiments varying temperature, solvent, and catalyst loading to identify critical factors .

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in cross-coupling reactions?

The methyl group at C4 directs electrophilic attack to the less hindered C2 position. Competitive experiments with Pd-catalyzed Suzuki-Miyaura coupling (using para-substituted aryl boronic acids) and X-ray crystallography of products can confirm regiochemical outcomes .

Q. What advanced analytical techniques characterize degradation pathways under oxidative conditions?

- GC-MS : Identify volatile degradation products (e.g., fluoroacetates).

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation.

- LC-HRMS : Map non-volatile oxidative byproducts (e.g., hydroxylated derivatives) .

Methodological Notes

- Safety : Use gloves (nitrile, tested for fluorinated compounds) and sealed goggles during handling .

- Data Reproducibility : Report detailed reaction conditions (e.g., syringe pump addition rates for fluorinating agents) to ensure reproducibility .

- Computational Validation : Cross-check DFT results with experimental spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbital methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.